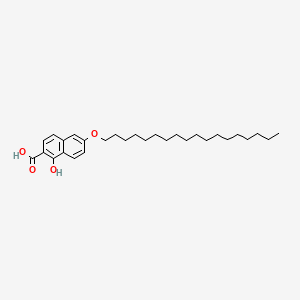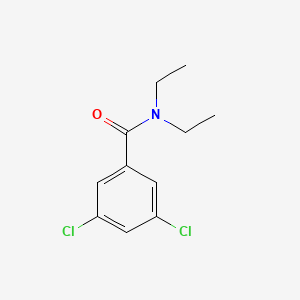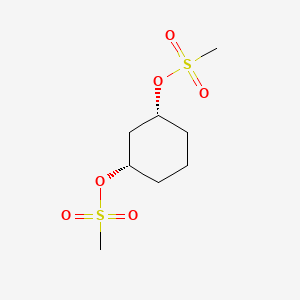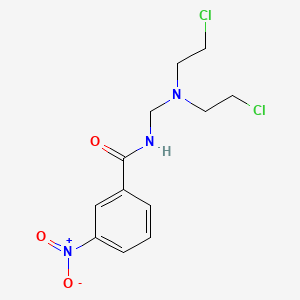![molecular formula C16H18O B14674714 1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one CAS No. 36479-88-6](/img/structure/B14674714.png)
1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is known for its unique bicyclic structure, which includes a camphor backbone modified with a methylphenyl group. It has been widely studied for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one typically involves the condensation of camphor with 4-methylbenzaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the camphor and the benzaldehyde. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methylphenyl group can be further functionalized with various substituents.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one has been extensively studied for its applications in:
Chemistry: It is used as a model compound in organic synthesis and reaction mechanism studies.
Medicine: Research has explored its potential use in pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets such as hormone receptors. It has been shown to exhibit estrogenic activity by binding to estrogen receptors and modulating their activity . This interaction can lead to alterations in gene expression and cellular functions, contributing to its endocrine-disrupting effects.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one is similar to other camphor derivatives, such as:
3-Benzylidene camphor: Another camphor derivative with a benzylidene group, known for its UV-absorbing properties.
4-Methylbenzylidene camphor: A closely related compound with similar chemical structure and applications.
Bicyclo[2.2.1]heptan-2-one derivatives: A class of compounds with a similar bicyclic structure, used in various chemical and industrial applications.
In comparison, this compound stands out due to its specific substitution pattern and unique combination of chemical and biological properties.
Eigenschaften
CAS-Nummer |
36479-88-6 |
|---|---|
Molekularformel |
C16H18O |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
1-methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C16H18O/c1-11-3-5-12(6-4-11)9-14-13-7-8-16(2,10-13)15(14)17/h3-6,9,13H,7-8,10H2,1-2H3 |
InChI-Schlüssel |
MGTNSXYSDXKKSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C2C3CCC(C3)(C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine](/img/structure/B14674632.png)


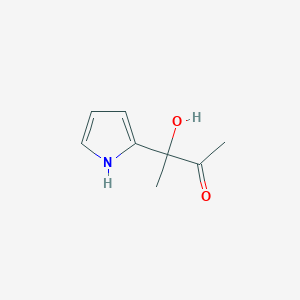
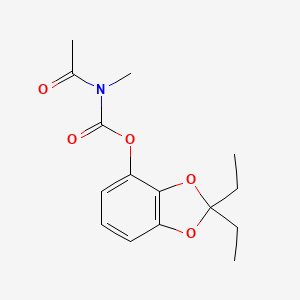
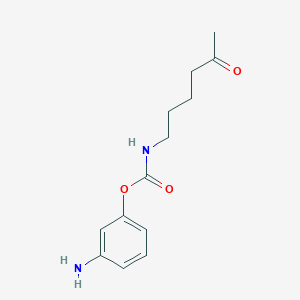

![Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate](/img/structure/B14674676.png)
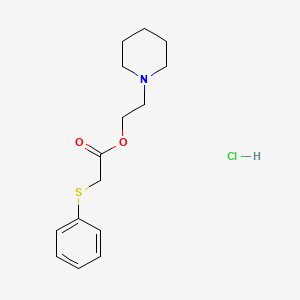
![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
